molecular formula C17H13BrN6 B11636703 3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11636703
M. Wt: 381.2 g/mol
InChI Key: GWNMRRHLFYWKJL-VXLYETTFSA-N
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Description

The compound (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE is a complex organic molecule that features a bromophenyl group and a triazinoindole moiety

Properties

Molecular Formula

C17H13BrN6

Molecular Weight

381.2 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C17H13BrN6/c1-24-14-5-3-2-4-13(14)15-16(24)20-17(23-21-15)22-19-10-11-6-8-12(18)9-7-11/h2-10H,1H3,(H,20,22,23)/b19-10+

InChI Key

GWNMRRHLFYWKJL-VXLYETTFSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC=C(C=C4)Br

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with a hydrazine derivative, followed by cyclization to form the triazinoindole structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

For large-scale production, the process may be optimized to improve yield and purity. This can involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reagents .

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE: has several applications in scientific research:

Mechanism of Action

The mechanism by which (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE: is unique due to its combination of a bromophenyl group and a triazinoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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